molecular formula C16H21Cl2NO6 B5072485 4-[4-(2,3-Dichlorophenoxy)butyl]morpholine;oxalic acid

4-[4-(2,3-Dichlorophenoxy)butyl]morpholine;oxalic acid

Cat. No.: B5072485
M. Wt: 394.2 g/mol
InChI Key: UUDRSPDKPOAIMO-UHFFFAOYSA-N
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Description

4-[4-(2,3-Dichlorophenoxy)butyl]morpholine;oxalic acid is a chemical compound that combines the structural features of morpholine and dichlorophenoxybutyl groups

Properties

IUPAC Name

4-[4-(2,3-dichlorophenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO2.C2H2O4/c15-12-4-3-5-13(14(12)16)19-9-2-1-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h3-5H,1-2,6-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDRSPDKPOAIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=C(C(=CC=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-Dichlorophenoxy)butyl]morpholine typically involves the following steps:

    Preparation of 2,3-Dichlorophenoxybutyl Bromide: This intermediate is synthesized by reacting 2,3-dichlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.

    Formation of 4-[4-(2,3-Dichlorophenoxy)butyl]morpholine: The intermediate 2,3-dichlorophenoxybutyl bromide is then reacted with morpholine under reflux conditions to form the desired product.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to the 4-[4-(2,3-Dichlorophenoxy)butyl]morpholine to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-Dichlorophenoxy)butyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen or the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-[4-(2,3-Dichlorophenoxy)butyl]morpholine;oxalic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2,3-Dichlorophenoxy)butyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenoxy)butyric acid: Similar structure but lacks the morpholine ring.

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.

    4-(2,3-Dichlorophenoxy)butylamine: Similar structure but with an amine group instead of morpholine.

Uniqueness

4-[4-(2,3-Dichlorophenoxy)butyl]morpholine;oxalic acid is unique due to the presence of both the morpholine ring and the dichlorophenoxybutyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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